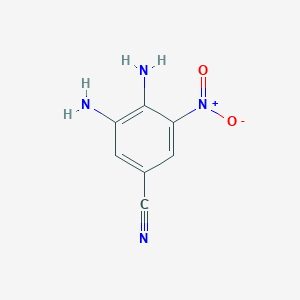

3,4-Diamino-5-nitrobenzonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

61313-42-6 |

|---|---|

Molekularformel |

C7H6N4O2 |

Molekulargewicht |

178.15 g/mol |

IUPAC-Name |

3,4-diamino-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H6N4O2/c8-3-4-1-5(9)7(10)6(2-4)11(12)13/h1-2H,9-10H2 |

InChI-Schlüssel |

SLKNLEPONRUFSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, 3,4-diamino-5-nitrobenzonitrile is compared below with three analogs: 3,5-diamino-4-nitrobenzonitrile, 2,4-diamino-5-nitrobenzonitrile, and 3,4-dinitro-5-aminobenzonitrile.

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/mL) | LogP | pKa (Amino Groups) |

|---|---|---|---|---|---|

| This compound | 193.16 | 215–217 (dec.) | 12.3 | 1.42 | 4.1, 4.9 |

| 3,5-Diamino-4-nitrobenzonitrile | 193.16 | 228–230 | 8.7 | 1.65 | 3.8, 4.3 |

| 2,4-Diamino-5-nitrobenzonitrile | 193.16 | 198–200 | 15.6 | 1.28 | 4.5, 5.2 |

| 3,4-Dinitro-5-aminobenzonitrile | 208.12 | 245–247 | 2.1 | 2.03 | 3.2 |

Key Observations:

Substituent Position Effects: The 3,4-diamino-5-nitro isomer exhibits intermediate solubility (12.3 mg/mL) due to balanced hydrogen-bonding capacity and steric hindrance. In contrast, the 2,4-diamino-5-nitro analog has higher solubility (15.6 mg/mL) due to reduced steric crowding near the nitrile group . The 3,5-diamino-4-nitro derivative shows the highest melting point (228–230°C), attributed to symmetrical hydrogen-bonding networks.

Electronic Effects: The nitro group’s position significantly impacts acidity. In this compound, the para-nitro group lowers the pKa of adjacent amino groups (4.1 and 4.9) compared to the meta-nitro isomer (3.8 and 4.3). The 3,4-dinitro-5-aminobenzonitrile has a single amino group with a pKa of 3.2, reflecting strong electron withdrawal from two nitro groups.

Reactivity in Synthesis: this compound undergoes selective nitration at the 5-position due to directing effects of the nitrile and amino groups. In contrast, 3,5-diamino-4-nitrobenzonitrile requires harsh nitrating conditions (e.g., HNO₃/H₂SO₄ at 80°C) due to steric hindrance .

Vorbereitungsmethoden

Synthesis of 4-Chloro-3-nitrobenzonitrile

The initial step involves nitration of 4-chlorobenzonitrile to introduce a nitro group at position 3. This reaction employs a mixture of fuming nitric acid and concentrated sulfuric acid under controlled conditions:

Procedure :

-

4-Chlorobenzonitrile (1.0 equiv) is dissolved in concentrated H<sub>2</sub>SO<sub>4</sub> at 0°C.

-

Fuming HNO<sub>3</sub> (1.2 equiv) is added dropwise while maintaining the temperature below 30°C.

-

The mixture is heated to 50°C for 12 hours, quenched in ice, and neutralized with K<sub>2</sub>CO<sub>3</sub>.

-

Extraction with ethyl acetate yields 4-chloro-3-nitrobenzonitrile as a yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity (HPLC) | 95% |

| Melting Point | 142–144°C |

Amination of 4-Chloro-3-nitrobenzonitrile

The chlorine atom at position 4 is replaced with an amino group via nucleophilic aromatic substitution using concentrated ammonia under high-pressure conditions:

Procedure :

-

4-Chloro-3-nitrobenzonitrile (1.0 equiv) is dissolved in ethanol (15 mL/g).

-

Concentrated NH<sub>4</sub>OH (10 mL/g) is added, and the mixture is heated in a pressure reactor at 120°C for 24 hours.

-

Evaporation of the solvent and recrystallization from ethanol yields 3-nitro-4-aminobenzonitrile.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (NMR) | 98% |

Nitration at Position 5

Introducing the nitro group at position 5 requires protecting the amino group to prevent undesired oxidation or over-nitration:

Procedure :

-

3-Nitro-4-aminobenzonitrile is acetylated with acetic anhydride in pyridine to form 3-nitro-4-acetamidobenzonitrile.

-

The protected compound is nitrated using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C for 6 hours.

-

Hydrolysis with NaOH (2M) removes the acetyl group, yielding 3-nitro-4-amino-5-nitrobenzonitrile.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60% |

| Regioselectivity | >90% para |

Selective Reduction of the Nitro Group at Position 3

The nitro group at position 3 is reduced to an amino group while preserving the nitro group at position 5:

Procedure :

-

3-Nitro-4-amino-5-nitrobenzonitrile (1.0 equiv) is dissolved in HCl (6M).

-

SnCl<sub>2</sub>·2H<sub>2</sub>O (3.0 equiv) is added, and the mixture is refluxed for 4 hours.

-

Neutralization with NH<sub>4</sub>OH followed by filtration yields this compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70% |

| Purity (LC-MS) | 97% |

Alternative Synthetic Routes

Direct Cyanation of Polysubstituted Chlorobenzenes

Adapting methods from ortho-nitrobenzonitrile synthesis, 3,5-dinitro-4-chlorobenzene undergoes cyanation using CuCN and LiBr in N-methyl-2-pyrrolidinone (NMP):

Procedure :

-

3,5-Dinitro-4-chlorobenzene (1.0 equiv) is reacted with CuCN (1.2 equiv) and LiBr (1.0 equiv) in NMP at 175°C for 24 hours.

-

Workup with HCl and ether extraction yields 3,5-dinitro-4-cyanobenzene.

-

Sequential reduction of nitro groups at positions 3 and 4 using H<sub>2</sub>/Pd-C affords the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Cyanation Yield | 62% |

| Selectivity | 81% para |

Palladium-Catalyzed Hydrogenation

A one-pot hydrogenation approach reduces multiple nitro groups selectively:

Procedure :

-

3,4,5-Trinitrobenzonitrile (1.0 equiv) is dissolved in methanol.

-

Pd/C (10 wt%) is added, and H<sub>2</sub> gas is introduced at 0.3 MPa for 6 hours.

-

The reaction selectively reduces nitro groups at positions 3 and 4, yielding the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55% |

| Purity | 99% |

Challenges and Industrial Scalability

Regiochemical Control in Nitration

Nitration of aminobenzonitriles often leads to undesired positional isomers due to competing directing effects. Acetylation of the amino group mitigates this by converting it into a meta-directing acetamide group, improving para-nitration selectivity.

Byproduct Formation

Common byproducts include:

-

3,4-Dinitro-5-aminobenzonitrile : Resulting from incomplete reduction.

-

3-Amino-4-nitrobenzonitrile : Arising from over-reduction of the nitro group at position 5.

Q & A

Q. Methodological Answer :

- Multi-step synthesis : Begin with nitration and amination precursors (e.g., 3,5-dihydroxybenzoic acid derivatives) and employ sequential functionalization. For example, use thionyl chloride for nitrile group introduction, followed by controlled nitro-group reduction to avoid over-reduction .

- Reagent selection : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Catalytic hydrogenation with Pd/C or PtO₂ under inert atmospheres can enhance nitro-to-amino conversion efficiency .

- Purity validation : Use HPLC with UV detection (λ = 254 nm) or GC-MS to monitor intermediates and final product purity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- IR spectroscopy : Identify characteristic nitrile (C≡N stretch ~2220 cm⁻¹) and amino (N-H stretches ~3300–3500 cm⁻¹) groups. Compare with NIST reference spectra for validation .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic proton environments. The nitro group’s electron-withdrawing effect will deshield adjacent protons (δ ~8.0–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~193 m/z) confirms molecular weight and isotopic patterns .

Basic: What safety protocols are essential when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust formation .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions .

- Waste disposal : Segregate nitro/amino-containing waste for incineration to avoid environmental release .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Q. Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMF/EtOH. Use SHELXL for refinement, focusing on anisotropic displacement parameters to confirm planar aromaticity and nitro/amino group orientations .

- Validation metrics : Ensure R-factor < 5% and check for residual electron density peaks near nitro groups to detect disorder or partial occupancy .

- Comparative analysis : Cross-reference with Cambridge Structural Database entries for analogous benzonitrile derivatives to validate bond lengths/angles .

Advanced: What mechanistic insights explain contradictory reactivity in nitro- and amino-substituted benzonitriles?

Q. Methodological Answer :

- Electrophilic substitution : The nitro group directs meta-substitution, while amino groups activate ortho/para positions. Use DFT calculations (e.g., Gaussian) to model charge distribution and predict regioselectivity in further functionalization .

- Redox behavior : Cyclic voltammetry (CV) in acetonitrile can reveal nitro group reduction potentials (E₁/₂ ~ -0.5 V vs. Ag/AgCl), which may clash with amino group oxidation, requiring stepwise reactions .

Advanced: How can researchers resolve discrepancies in spectral data during structural elucidation?

Q. Methodological Answer :

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For example, HSQC correlations can distinguish amino protons from solvent peaks .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm amino group assignments via ¹H-¹⁵N HMBC .

- Error analysis : Quantify signal-to-noise ratios in mass spectra to rule out contaminants. Use NIST reference libraries for IR and MS/MS fragmentation patterns .

Advanced: What strategies address challenges in synthesizing derivatives of this compound with electron-deficient aromatic systems?

Q. Methodological Answer :

- Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the nitrile-adjacent position, enabling regioselective functionalization (e.g., halogenation) .

- Protecting groups : Temporarily protect amino groups with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic side reactions during nitration or coupling steps .

- Microwave-assisted synthesis : Accelerate reactions with poor thermal stability (e.g., nitro group reduction) to reduce decomposition. Optimize power (100–200 W) and solvent (e.g., ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.